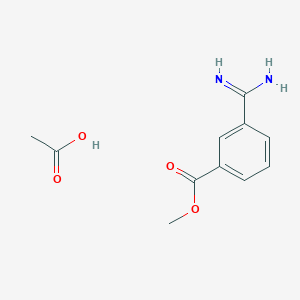
Methyl 3-carbamimidoylbenzoate acetate
Vue d'ensemble
Description
Methyl 3-carbamimidoylbenzoate acetate is a synthetic organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is used in scientific experiments to synthesize new compounds with potential medicinal properties.
Molecular Structure Analysis
The InChI code for Methyl 3-carbamimidoylbenzoate acetate is1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Methyl 3-carbamimidoylbenzoate acetate is a solid at room temperature . It has a molecular weight of 238.24 . The compound is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Antimicrobial Preservatives
Compounds like methyl paraben, closely related chemically to Methyl 3-carbamimidoylbenzoate acetate, are used as antimicrobial preservatives in foods, drugs, and cosmetics. Their utility stems from their stability, non-volatility, and effectiveness over extended periods, highlighting a potential application area for similar compounds in preserving products against microbial degradation (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Persistence and Toxicity
The environmental fate, behavior, and potential toxicity of parabens, which share functional groups with Methyl 3-carbamimidoylbenzoate acetate, have been extensively reviewed. Despite treatments that relatively well eliminate them from wastewater, their ubiquitous presence in surface water and sediments due to continuous introduction highlights the need for understanding the environmental impact of chemically similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Industrial Applications and Toxicology
Research into ionic liquids, which, like Methyl 3-carbamimidoylbenzoate acetate, contain complex organic ions, discusses the importance of understanding the toxicity and environmental impact of these compounds before large-scale industrial application. The review emphasizes the need for comprehensive toxicity information to predict and control the environmental fate of such compounds, suggesting a similar need for detailed toxicological assessment of Methyl 3-carbamimidoylbenzoate acetate (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Chemotherapeutic Effects
A study on the chemotherapeutic effects of albendazole and mebendazole against certain parasites showcases the potential application of related compounds in medical treatments. While not directly related to Methyl 3-carbamimidoylbenzoate acetate, the research into these compounds’ effects on parasites could inform the therapeutic potential of structurally or functionally similar molecules (McCracken, Lipkowitz, & Dronen, 2004).
Safety And Hazards
Methyl 3-carbamimidoylbenzoate acetate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
acetic acid;methyl 3-carbamimidoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPYWCMRLLPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)C1=CC=CC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-carbamimidoylbenzoate acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


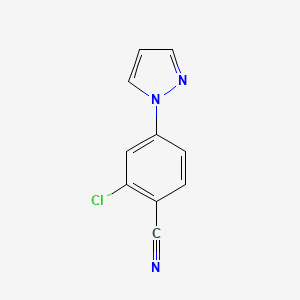
![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)
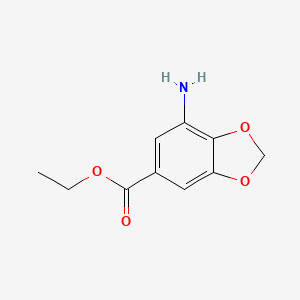
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
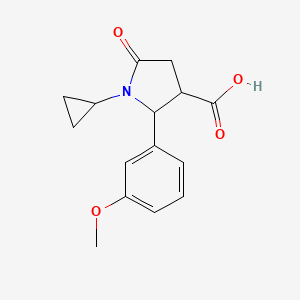
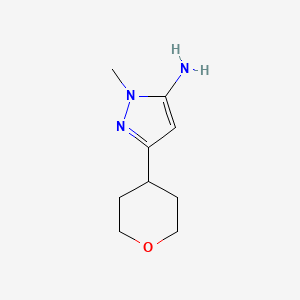
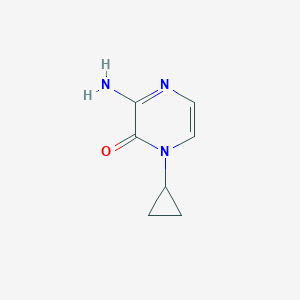
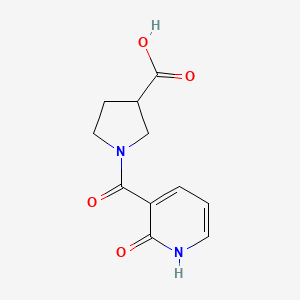
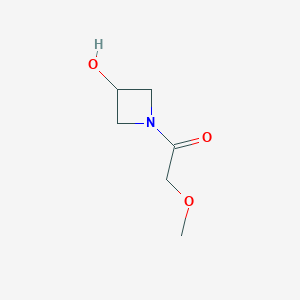

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
